molecular formula C14H21N5O6 B12312180 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid

Cat. No.: B12312180
M. Wt: 355.35 g/mol
InChI Key: AFPFGFUGETYOSY-UHFFFAOYSA-N
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Description

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid is a complex organic compound with significant biological and chemical properties It is a derivative of amino acids and contains an imidazole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the cyclization of a suitable precursor, such as glyoxal and ammonia, under acidic conditions.

    Attachment of the amino acid side chain: The imidazole ring is then reacted with an amino acid derivative, such as 2-amino-3-bromopropanoic acid, under basic conditions to form the desired product.

    Coupling reactions: The intermediate product is further reacted with other amino acid derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form simpler amino acid derivatives.

    Substitution: The amino groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, acylating agents.

Major Products

    Oxidation products: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction products: Simpler amino acid derivatives.

    Substitution products: New compounds with substituted amino groups.

Scientific Research Applications

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme activity and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in catalytic processes, while the amino acid side chains can interact with proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but simpler.

    Glutamic acid: An amino acid with a similar side chain but lacking the imidazole ring.

    Carnosine: A dipeptide containing an imidazole ring, similar in structure and function.

Uniqueness

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid is unique due to its combination of an imidazole ring and multiple amino acid side chains. This structure allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H21N5O6

Molecular Weight

355.35 g/mol

IUPAC Name

2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid

InChI

InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)

InChI Key

AFPFGFUGETYOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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